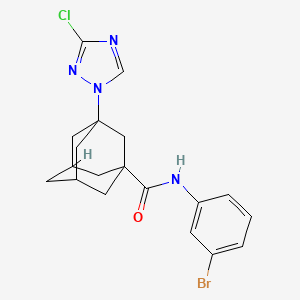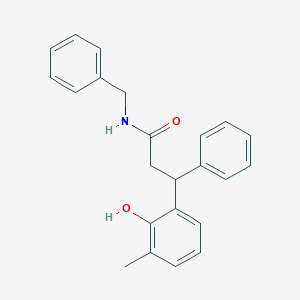![molecular formula C22H26N2O3 B6080968 2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as MDL-100,907, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
作用机制
MDL-100,907 is a selective antagonist of the dopamine D4 receptor, which belongs to the family of G protein-coupled receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which leads to the inhibition of the dopamine D4 receptor-mediated effects. The exact mechanism of action of MDL-100,907 is not fully understood, but it is believed to involve the modulation of the activity of the G protein-coupled receptor kinase (GRK) and the arrestin proteins.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the locomotor activity and the stereotypic behavior induced by dopamine D4 receptor agonists. It has also been shown to inhibit the conditioned place preference induced by drugs of abuse such as cocaine and amphetamine. MDL-100,907 has been shown to enhance the cognitive function and the social behavior in animal models of schizophrenia and autism.
实验室实验的优点和局限性
MDL-100,907 has several advantages for lab experiments. It is a well-established compound with a known mechanism of action and a high degree of selectivity for the dopamine D4 receptor. It is also relatively stable and easy to handle. However, there are also some limitations to the use of MDL-100,907 in lab experiments. It has a relatively short half-life in vivo, which limits its usefulness in long-term studies. It also has a relatively low bioavailability, which requires the use of high doses to achieve the desired effects.
未来方向
There are several future directions for the use of MDL-100,907 in scientific research. One direction is to investigate the role of the dopamine D4 receptor in the regulation of mood and emotion in animal models of depression and anxiety. Another direction is to explore the potential therapeutic applications of MDL-100,907 in the treatment of psychiatric disorders such as schizophrenia and autism. Finally, there is a need to develop more potent and selective antagonists of the dopamine D4 receptor that can overcome the limitations of MDL-100,907.
合成方法
MDL-100,907 can be synthesized by the reaction of 2-(2-methyl-3-furoyl)acetic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of MDL-100,907 has been reported in several scientific journals and is well-established.
科学研究应用
MDL-100,907 has been extensively used in scientific research as a tool to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the dopamine D4 receptor-mediated effects in animal models of schizophrenia, depression, and addiction. MDL-100,907 has also been used to investigate the role of the dopamine D4 receptor in the regulation of cognitive function, emotion, and social behavior.
属性
IUPAC Name |
2-(2-methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17-19(9-15-27-17)20(25)24-14-11-22(16-24)10-5-12-23(21(22)26)13-8-18-6-3-2-4-7-18/h2-4,6-7,9,15H,5,8,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYHLNYWLHEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)


![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)